molecular formula C6H5Br2N B119021 3-Bromo-5-(bromomethyl)pyridine CAS No. 145743-85-7

3-Bromo-5-(bromomethyl)pyridine

Cat. No.: B119021
CAS No.: 145743-85-7
M. Wt: 250.92 g/mol
InChI Key: AJQDEUJYFUHVHS-UHFFFAOYSA-N
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Description

3-Bromo-5-(bromomethyl)pyridine (CAS 145743-85-7) is a versatile and high-value bifunctional pyridine derivative designed for advanced synthetic and medicinal chemistry applications. Its molecular formula is C 6 H 5 Br 2 N, with a molecular weight of 250.92 . This compound features two distinct bromine substituents—a bromomethyl group and a bromine on the pyridine ring—that act as orthogonal reactive sites, enabling sequential functionalization to create complex target molecules. It serves as a critical precursor in synthesizing more complex chemical entities. For instance, analogous (bromomethyl)pyridine intermediates are prominently featured in the synthesis of active pharmaceutical ingredients (APIs) like Rupatadine, a medication for allergic rhinitis, and in the development of pyrazolopyrimidine derivatives investigated as potential anticancer agents targeting cMet kinases . This makes it an invaluable building block for researchers in drug discovery and development. The compound is classified as hazardous and requires careful handling. It carries the GHS signal word "Danger" and hazard statements H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage) . Researchers should consult the safety data sheet (SDS) and adhere to all recommended precautionary statements, which include working under an inert atmosphere and storing at 2-8°C . This product is intended for research use only and is strictly not for diagnostic, therapeutic, or personal utilization.

Properties

IUPAC Name

3-bromo-5-(bromomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQDEUJYFUHVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565664
Record name 3-Bromo-5-(bromomethyl)pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID00565664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145743-85-7
Record name 3-Bromo-5-(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for 3 Bromo 5 Bromomethyl Pyridine

Established Synthetic Pathways to the 3-Bromo-5-(bromomethyl)pyridine Core

The synthesis of this compound is primarily achieved through two strategic approaches: the direct bromination of a suitable pyridine (B92270) precursor or a multi-step process involving the functionalization of a pre-existing pyridine core.

Bromination of Pyridine Precursors

This approach focuses on introducing bromine atoms onto a pyridine scaffold that already contains the necessary carbon framework.

A common method for introducing a bromomethyl group is through the radical bromination of a methyl group at the benzylic position of the pyridine ring. The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as a source of bromine radicals, is a frequently employed technique. wikipedia.orgmissouri.edumasterorganicchemistry.com This reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or initiation via irradiation. missouri.edu

For the synthesis of this compound, a logical precursor is 3-bromo-5-methylpyridine (B130446) or, more directly, 3,5-dimethylpyridine (B147111) (3,5-lutidine). However, studies have shown that the direct bromination of 3,5-dimethylpyridine with NBS can be challenging to control. This process often leads to the formation of significant amounts of di-bromo substituted byproducts and can be difficult to separate from unreacted starting material, resulting in poor yields of the desired mono-bromo product.

Interactive Data Table: Comparison of Radical Bromination of 3,5-Dimethylpyridine

ReagentInitiatorSolventYieldObservationsReference
N-Bromosuccinimide (NBS)NoneCCl₄50%Difficult to control, produces dibromo-substituted compounds.
N-Bromosuccinimide (NBS)Azobisisobutyronitrile (AIBN)CCl₄68%Improved yield but control and byproduct formation remain issues.

Note: The table data is based on reported syntheses of the analogous compound 3-(Bromomethyl)-5-methylpyridine (B105789).

Achieving regioselectivity in the bromination of the pyridine ring itself presents a different set of challenges due to the electron-deficient nature of the heterocycle. Direct electrophilic bromination of pyridine is difficult and often requires harsh conditions. For instance, the synthesis of 3-bromopyridine (B30812) can be achieved by reacting pyridine with bromine in the presence of concentrated sulfuric acid at high temperatures or by using a mixture of hydrobromic acid and hydrogen peroxide. google.comgoogle.com

Introduction of the Bromomethyl Moiety

An alternative and often more reliable strategy involves a multi-step synthesis starting from a precursor where the C3 bromine is already in place and another functional group at C5 is converted into the bromomethyl moiety. A prominent example is the synthesis starting from 5-methylnicotinic acid. researchgate.net

This synthetic route has been reported as a more dependable and scalable method, avoiding the control issues associated with radical bromination of lutidine. The key steps are:

Esterification: 5-Methylnicotinic acid is converted to its methyl ester, methyl 5-methylnicotinate.

Reduction: The ester is reduced to the corresponding alcohol, (5-methylpyridin-3-yl)methanol.

Bromination: The hydroxymethyl group is then converted to the bromomethyl group using a brominating agent like hydrobromic acid to yield the final product. researchgate.net

Similarly, the conversion of a hydroxymethyl group to a bromomethyl group can be accomplished with other reagents, such as phosphorus tribromide (PBr₃). google.com

Development of Alternative and Green Chemistry Approaches

In line with the principles of green chemistry, efforts have been made to develop more efficient, safer, and environmentally benign synthetic routes. rasayanjournal.co.in

Catalyst-Mediated Synthetic Routes

Catalysis offers a powerful tool for developing greener synthetic methods by enabling reactions to proceed under milder conditions with higher selectivity and efficiency. The synthesis starting from 5-methylnicotinic acid is considered an environmentally friendly approach because it avoids the harsh reagents and difficult purification steps associated with the direct radical bromination of 3,5-lutidine. researchgate.net

Further green chemistry advancements in related heterocyclic synthesis include:

Alternative Reagents: A patented method describes using dibromohetin as a brominating agent for the synthesis of 2,6-dibromomethylpyridine from 2,6-lutidine. This reagent is presented as a less toxic and more environmentally friendly alternative to NBS or PBr₃, working under mild conditions with high yields. google.com

Palladium-Catalyzed Cross-Coupling: While not a direct synthesis of the target compound, palladium-catalyzed reactions like the Suzuki cross-coupling are pivotal in modern organic synthesis for functionalizing pyridine rings. For example, 5-bromo-2-methylpyridin-3-amine (B1289001) can be coupled with various arylboronic acids in the presence of a palladium catalyst. mdpi.com This highlights the potential for catalyst-mediated C-C bond formation in building complex pyridine derivatives.

Mechanochemistry: Solvent-free methods, such as ball milling, are emerging as a green alternative to traditional solvent-based synthesis. rasayanjournal.co.in These mechanochemical techniques have been successfully applied to the synthesis of other heterocyclic compounds like 2-phenylimidazo[1,2-α]pyridine, demonstrating a path to reduce solvent waste and energy consumption. researchgate.net

Interactive Data Table: Overview of Alternative and Green Synthetic Approaches

ApproachKey FeatureExample/RelevanceAdvantageReference
Multi-step SynthesisAvoids difficult-to-control reactionsSynthesis from 5-methylnicotinic acidHigher purity, more reliable, and scalable. researchgate.net
Alternative Brominating AgentUse of a less toxic reagentDibromohetin for bromination of lutidine derivativesEnvironmentally friendly, mild conditions, high yield. google.com
Catalyst-Mediated ReactionsUse of catalysts to improve efficiencyPd-catalyzed Suzuki coupling of bromo-pyridinesHigh selectivity, broad substrate scope for functionalization. mdpi.com
MechanochemistrySolvent-free reaction conditionsBall milling for synthesis of imidazopyridinesReduced solvent waste, energy-efficient. rasayanjournal.co.inresearchgate.net

Efficient and Environmentally Friendly Reaction Conditions

The development of efficient and environmentally conscious synthetic routes is a primary focus in modern chemistry. For the synthesis of substituted pyridines, traditional methods often involve harsh conditions and the use of hazardous reagents. However, recent research has led to greener alternatives.

One notable environmentally friendly approach for a related compound, 3-(bromomethyl)-5-methylpyridine hydrobromide, starts from 5-methylnicotinic acid. lookchem.comresearchgate.net This method is highlighted for being simple, efficient, and suitable for large-scale industrial production. lookchem.com The process avoids the use of difficult-to-control brominating agents like N-bromosuccinimide in carbon tetrachloride, which often leads to mixtures of mono- and di-brominated products that are challenging to separate. lookchem.com Instead, it proceeds through a series of high-yielding steps including esterification, reduction, and final bromination with hydrobromic acid, where the azeotropic removal of water contributes to a high yield of 79.5% in the final step. lookchem.com The use of sodium borohydride (B1222165) for the reduction step is preferred over lithium aluminum hydride (LiAlH4) for large-scale preparations due to safety and handling considerations. lookchem.com

The principles of green chemistry emphasize minimizing waste and using less hazardous materials. rsc.org Solvents, for instance, constitute a significant portion of the mass in many chemical processes. mdpi.com Polyethylene glycols (PEGs), particularly PEG-400, have emerged as non-toxic, biodegradable, and non-volatile green solvent alternatives for various transformations, including nucleophilic aromatic substitutions on nitrogen-containing heterocycles. mdpi.com Such methodologies can lead to excellent yields in significantly reduced reaction times. mdpi.com While not directly applied to this compound in the cited literature, these green solvent strategies represent a promising avenue for optimizing its synthesis.

Another approach to improving the environmental profile of bromination reactions on the pyridine ring involves using hydrogen peroxide as an oxidant in conjunction with hydrobromic acid. google.com A patented method for synthesizing 3-bromopyridine mixes pyridine with an aqueous solution of hydrobromic acid, followed by reaction with hydrogen peroxide. google.com This method is presented as a viable industrial process that avoids more hazardous traditional bromination conditions.

Scalable Synthetic Processes for Research and Industrial Applications

The transition of a synthetic route from laboratory-scale research to industrial application requires that the process be robust, cost-effective, and scalable. For this compound and its analogues, several synthetic strategies have been developed with scalability in mind.

Another scalable approach, detailed in a patent for the synthesis of 3-bromopyridine, involves the direct bromination of pyridine in fuming sulfuric acid. google.com The process involves dropwise addition of bromine to a solution of pyridine in 80-95% sulfuric acid at elevated temperatures (130-140 °C). google.com The patent emphasizes benefits such as high yield (up to 72%), mild reaction conditions, simple procedural steps, and readily available raw materials, all of which are critical for industrial-scale manufacturing. google.com

Furthermore, the synthesis of 5,5'-dibromo-2,2'-bipyridine (B102527) has been efficiently conducted on a multigram scale, demonstrating the scalability of brominating bipyridine structures. nih.gov This procedure is noted as being reliably scalable for producing tens of grams of the product from inexpensive starting materials. nih.gov Such methodologies for introducing bromine atoms onto pyridine rings are fundamental for the subsequent synthesis of more complex molecules like this compound.

The following table summarizes key aspects of scalable synthetic routes for brominated pyridines.

Starting MaterialKey ReagentsProductReported YieldSuitabilityReference
5-Methylnicotinic AcidMethanol (B129727), Thionyl Chloride, Sodium Borohydride, Hydrobromic Acid3-(Bromomethyl)-5-methylpyridine hydrobromide65.9% (overall)Industrial Production lookchem.comresearchgate.net
PyridineBromine, 80-95% Sulfuric Acid3-Bromopyridine70-72%Industrial Production google.com
2,2'-Bipyridine (B1663995)Bromine5,5'-Dibromo-2,2'-bipyridineNot specifiedMultigram Scale nih.gov

Derivatization Strategies Post-Synthesis of the this compound Scaffold

The this compound scaffold contains two distinct reactive sites: the bromomethyl group and the bromine atom on the pyridine ring. This dual reactivity allows for selective and sequential chemical modifications, making it a valuable building block in organic synthesis.

Functional Group Interconversions of the Bromomethyl Substituent

The bromomethyl group (-CH₂Br) is a highly reactive benzylic-type halide, making it an excellent electrophilic site for nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups.

The conversion of the bromomethyl group is a common strategy for building more complex molecules. For instance, 3-(bromomethyl)pyridine (B1585428) hydrobromide, a related building block, is used in the preparation of ether ligands, which involves the substitution of the bromide with an alcohol. sigmaaldrich.com This type of reaction can be extended to a broad range of nucleophiles.

Common functional group interconversions starting from the bromomethyl group include:

Formation of Ethers: Reaction with alkoxides or phenoxides (RO⁻) yields the corresponding ether (R-O-CH₂-Py).

Formation of Amines: Substitution with ammonia, primary, or secondary amines leads to primary, secondary, or tertiary amines, respectively. For example, a reaction with a secondary amine would yield R₂N-CH₂-Py.

Formation of Nitriles: Reaction with cyanide salts, such as sodium or potassium cyanide, introduces a cyano group (-CN), which can be further hydrolyzed to a carboxylic acid or reduced to an amine. organic-chemistry.org

Formation of Esters: Reaction with carboxylate salts (RCOO⁻) produces the corresponding ester (RCOO-CH₂-Py).

Formation of Thioethers: Substitution with thiolates (RS⁻) gives thioethers (R-S-CH₂-Py).

The table below illustrates potential transformations of the bromomethyl group.

Reagent/NucleophileResulting Functional GroupProduct Structure (Py = 3-bromo-5-pyridinyl)
R-OH / BaseEtherPy-CH₂-OR
R₂NHTertiary AminePy-CH₂-NR₂
NaCNNitrilePy-CH₂-CN
R-COOH / BaseEsterPy-CH₂-O-C(=O)R
R-SH / BaseThioetherPy-CH₂-SR

Chemical Modifications of the Pyridine Ring Bromine

The bromine atom at the 3-position of the pyridine ring is an aryl bromide, which is significantly less reactive towards classical nucleophilic substitution than the bromomethyl group. However, it is an ideal handle for modern transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a widely used method for this purpose. In a study on the related 5-bromo-2-methylpyridin-3-amine, the bromine atom was efficiently coupled with various arylboronic acids in the presence of a palladium catalyst (Pd(PPh₃)₄) and a base like potassium phosphate (B84403) (K₃PO₄). mdpi.com This reaction was successful with arylboronic acids containing both electron-donating and electron-withdrawing substituents, demonstrating the versatility of the method for creating a library of novel pyridine derivatives. mdpi.com

Another powerful cross-coupling method is the Stille reaction, which couples the aryl bromide with an organostannane reagent. The stepwise functionalization of 5,5'-dibromo-2,2'-bipyridine has been demonstrated using consecutive Stille couplings, highlighting the precise control achievable in modifying brominated pyridine rings. nih.gov

These cross-coupling strategies allow for the introduction of diverse substituents onto the pyridine core, including:

Alkyl, alkenyl, and aryl groups

Heteroaromatic rings

Other functionalized moieties

The selective modification of the ring bromine while leaving the bromomethyl group intact (or vice-versa, after protecting one site) allows for a highly controlled and divergent synthesis of complex molecules based on the this compound scaffold.

The following table summarizes common cross-coupling reactions for the pyridine ring bromine.

Reaction NameCoupling PartnerCatalyst System (Typical)Product Structure (Py' = 5-(bromomethyl)-3-pyridinyl)Reference
Suzuki-Miyaura CouplingArylboronic Acid [R-B(OH)₂]Pd(PPh₃)₄ / K₃PO₄R-Py' mdpi.com
Stille CouplingOrganostannane [R-Sn(Alkyl)₃]Pd CatalystR-Py' nih.gov
Heck CouplingAlkenePd Catalyst / Base(Alkene)-Py'General
Sonogashira CouplingTerminal AlkynePd/Cu Catalyst / Base(Alkyne)-Py'General

Reactivity Profiles and Mechanistic Investigations of 3 Bromo 5 Bromomethyl Pyridine

Nucleophilic Substitution Reactions

Nucleophilic substitution is the most prominent reaction pathway for 3-bromo-5-(bromomethyl)pyridine, owing to the presence of two carbon-bromine bonds that can act as sites for nucleophilic attack.

Reactivity of the Bromomethyl Groups as Electrophilic Centers

The bromomethyl group (-CH2Br) at the 5-position of the pyridine (B92270) ring serves as a highly reactive electrophilic center. This reactivity is analogous to that of benzylic halides, where the carbon atom is activated towards nucleophilic substitution (both SN1 and SN2 mechanisms) because the adjacent aromatic ring can stabilize the transition state or any carbocation intermediate. The bromine atom is an excellent leaving group, facilitating the attack by a wide array of nucleophiles. For instance, related compounds like 3-(bromomethyl)pyridine (B1585428) hydrobromide are utilized as halogenated heterocyclic building blocks in the preparation of other complex molecules, such as ether ligands, through nucleophilic substitution at the bromomethyl carbon. bldpharm.com

Nucleophilic Attack on the Pyridine Ring

The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is further influenced by the two electron-withdrawing bromine atoms, which lower the electron density of the ring and make it more electrophilic. Nucleophilic attack is generally favored at positions 2, 4, and 6 of the pyridine ring. In the case of 3,5-dibromopyridine (B18299), a closely related compound, it has been shown to undergo nucleophilic substitution where one of the bromine atoms is displaced by a nucleophile. clockss.org The reaction proceeds through an addition-elimination mechanism, where the nucleophile first adds to the ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the bromide ion to restore aromaticity.

Substitution by Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The dual electrophilic nature of this compound allows for selective reactions with various nucleophiles.

Amines: Reactions with amines can occur at either the bromomethyl group or the pyridine ring. For example, studies on 3,5-dibromopyridine have demonstrated that it reacts with aliphatic amines under microwave heating to yield 3-amino-5-bromopyridine (B85033) derivatives. clockss.org This suggests that a similar reaction could occur with this compound, leading to substitution at the C3-bromo position. The reaction of the bromomethyl group with amines would lead to the corresponding aminomethylpyridine derivative.

Thiols: Thiolates are potent nucleophiles that are expected to readily displace the bromine of the bromomethyl group to form the corresponding thioether. While specific studies on this compound are not prevalent, the reactivity of similar bromo-substituted pyridines with thiols is known. For instance, the bromine atom in 3-bromopyridine-2-thiol (B151201) can be substituted by other thiols. arkat-usa.org

Alkoxides: Alkoxides, such as sodium methoxide (B1231860), can act as nucleophiles to displace the bromine atoms. In a study on the reaction of 3,5-dibromopyridine with methanol (B129727) in the presence of sodium hydride, 3-bromo-5-methoxypyridine (B189597) was synthesized, demonstrating nucleophilic substitution at the pyridine ring. chemicalbook.com This reaction proceeds by replacing one of the bromo groups with a methoxy (B1213986) group. A similar reaction at the bromomethyl position would yield an alkoxymethylpyridine. The copper-catalyzed reaction of sodium methoxide with aryl bromides is a known method for the synthesis of anisole (B1667542) derivatives, indicating a potential route for the methoxylation of the pyridine ring in this compound. tue.nl

Table 1: Examples of Nucleophilic Substitution Reactions on Related Pyridine Compounds

Starting MaterialNucleophileProductReaction ConditionsYieldReference
3,5-DibromopyridinePyrrolidine5-Bromo-3-(pyrrolidin-1-yl)pyridineMicrowave, 180°C, 30 min55% clockss.org
3,5-DibromopyridineMethanol/Sodium Hydride3-Bromo-5-methoxypyridineDMF, 90°C, 1 h73% chemicalbook.com
3-Bromo-5-iodopyridinePyrrolidine5-Bromo-3-(pyrrolidin-1-yl)pyridineCuI/K3PO4, 85°C, 60 h49% clockss.org

Electrophilic Reactions

Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. The presence of two additional electron-withdrawing bromine atoms in this compound further deactivates the ring, making electrophilic substitution reactions highly unfavorable. Such reactions, if they occur, typically require harsh conditions, such as high temperatures and strong acid catalysts. For instance, the bromination of 3,5-dibromopyridine requires high temperatures and the use of a catalyst. chemicalbook.com

Oxidation and Reduction Pathways

Selective Oxidation to Pyridine N-Oxides

The nitrogen atom of the pyridine ring can be selectively oxidized to form a pyridine N-oxide. This transformation is a common strategy to modify the reactivity of the pyridine ring. The resulting N-oxide is more susceptible to both electrophilic and nucleophilic substitution. The oxidation of 3,5-disubstituted pyridines, such as 3,5-lutidine, to their corresponding N-oxides has been achieved in excellent yields. arkat-usa.org Various oxidizing agents can be employed for this purpose, including hydrogen peroxide in acetic acid, and meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The formation of the N-oxide increases the electron density at the 2- and 4-positions of the ring, thereby activating them for electrophilic attack.

Table 2: Common Oxidizing Agents for Pyridine N-Oxide Formation

Oxidizing AgentTypical Reaction ConditionsReference
m-Chloroperoxybenzoic acid (m-CPBA)Dry chloroform (B151607) or DMF/MeOH with HF arkat-usa.org
Hydrogen Peroxide (30%) in Acetic AcidStandard conditions for pyridine oxidation arkat-usa.org
Hydrogen Peroxide (30%) with Methyltrioxorhenium (MTO)Catalytic MTO, high yields for 3- and 4-substituted pyridines arkat-usa.org
Caro's Acid (H2SO5)Neutral or basic conditions, can be performed in water arkat-usa.org

No specific information on the reduction pathways of this compound was found in the search results. However, standard reduction methods could potentially be applied. For instance, the bromomethyl group could likely be reduced to a methyl group using catalytic hydrogenation.

Reduction of Bromomethyl Functionalities to Methyl Groups

The selective transformation of the bromomethyl group (-CH2Br) in this compound to a methyl group (-CH3) is a key synthetic manipulation, yielding 3-Bromo-5-methylpyridine (B130446). This reduction is typically achieved through catalytic hydrogenation. tcichemicals.com This process, known as hydrogenolysis, involves the cleavage of the carbon-bromine bond and its replacement with a carbon-hydrogen bond.

Standard laboratory procedures for this transformation involve reacting the substrate with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly employed and efficient catalyst for this type of reaction. tcichemicals.com The reaction is generally carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) at ambient or slightly elevated temperature and pressure.

Table 1: General Conditions for Reduction of Bromomethyl Group

Parameter Condition
Reagents This compound, Hydrogen (H₂)
Catalyst Palladium on Carbon (Pd/C)
Solvent Ethanol, Ethyl acetate

| Product | 3-Bromo-5-methylpyridine |

The chemoselectivity of this reaction is a crucial aspect. The conditions for catalytic hydrogenation can be tuned to selectively reduce the more labile bromomethyl group without affecting the more stable aryl bromide at the C3 position of the pyridine ring. This selectivity allows for the specific synthesis of 3-Bromo-5-methylpyridine, a valuable intermediate in the preparation of more complex molecules. nih.gov

Organometallic Transformations

The dual halogenation of this compound makes it a highly reactive participant in a variety of organometallic transformations, which are fundamental for the creation of new carbon-carbon bonds.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Kumada)

Cross-coupling reactions are powerful tools in organic synthesis, and this compound can serve as a key building block. The reactivity difference between the sp²-hybridized carbon-bromine bond on the pyridine ring and the sp³-hybridized carbon-bromine bond of the bromomethyl group allows for selective reactions. Typically, the aryl bromide is more reactive in palladium-catalyzed cross-coupling reactions.

Suzuki Reaction: The Suzuki reaction couples an organoboron compound with an organohalide using a palladium catalyst and a base. electronicsandbooks.com this compound can be effectively coupled with various arylboronic acids at the 3-position of the pyridine ring. wikipedia.org These reactions generally employ a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium carbonate or potassium phosphate (B84403). electronicsandbooks.comwikipedia.org

Stille Reaction: The Stille reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide range of functional groups. libretexts.org The aryl bromide at the C3-position of this compound is the expected site of reaction with an organostannane reagent in the presence of a palladium catalyst. wikipedia.orglibretexts.org

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent and an organic halide, with a nickel or palladium catalyst, to form a new carbon-carbon bond. The reaction of this compound with a Grignard reagent (e.g., Phenylmagnesium bromide) would be expected to occur at the C3-bromo position under these catalytic conditions.

Table 2: Overview of Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System (Typical)
Suzuki Arylboronic acid Pd(PPh₃)₄ / Base (e.g., K₂CO₃) electronicsandbooks.comwikipedia.org
Stille Organostannane (R-SnBu₃) Pd(PPh₃)₄ wikipedia.orglibretexts.org

| Kumada | Grignard Reagent (R-MgBr) | Ni or Pd complexes |

Grignard Reagent-Mediated Reactions

Grignard reagents are potent nucleophiles and strong bases, formed by reacting an organic halide with magnesium metal. rsc.org The preparation of a Grignard reagent from this compound itself is challenging due to the presence of two reactive halide sites. The highly electrophilic bromomethyl group would likely be attacked by any Grignard reagent formed at the C3-position, leading to self-condensation or polymerization.

Therefore, reactions involving this compound and Grignard reagents typically involve an externally prepared Grignard reagent. In such cases, two primary reaction pathways are possible:

Nucleophilic Substitution: The Grignard reagent can act as a nucleophile and attack the electrophilic carbon of the bromomethyl group, displacing the bromide and forming a new carbon-carbon bond. This results in the alkylation or arylation at the methyl position.

Cross-Coupling: As mentioned in the Kumada coupling, in the presence of a suitable catalyst (Ni or Pd), the Grignard reagent can couple at the C3-bromo position of the pyridine ring.

The outcome of the reaction depends heavily on the reaction conditions, including the presence or absence of a catalyst and the nature of the Grignard reagent.

Alkylation Reactions with Metal Complexes

The bromomethyl group of this compound is a potent alkylating moiety. It can function as an electrophile in reactions with nucleophilic metal complexes. In these reactions, the metal center attacks the carbon of the -CH₂Br group, leading to the displacement of the bromide ion and the formation of a new metal-carbon bond. This process is a form of oxidative addition if the formal oxidation state of the metal increases, or a simple substitution if it does not.

This reactivity allows for the synthesis of various organometallic complexes where the 3-bromo-5-pyridylmethyl ligand is directly attached to the metal center. Such reactions are fundamental in the synthesis of bespoke catalysts and materials where the pyridine moiety can then be used to tune the electronic properties of the metal complex. Palladium-catalyzed C-H alkylation reactions, where a directing group facilitates the functionalization, illustrate the utility of alkyl halides in complex synthetic transformations. nih.govmdpi.com

Coordination Chemistry and Ligand Formation

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to transition metal centers.

Chelation Properties with Transition Metals (e.g., Pd, Pt)

As a monodentate ligand, this compound coordinates to transition metals like palladium (Pd) and platinum (Pt) through its pyridine nitrogen atom. electronicsandbooks.comresearchgate.net The formation of these coordination complexes is a foundational aspect of the use of palladium and platinum in catalysis. wikipedia.org

While this compound itself is not a chelating agent (which requires two or more donor atoms to bind to a single metal center), it serves as a building block for more complex ligand structures. For instance, the bromomethyl group can be functionalized to introduce a second donor group, thereby creating a bidentate ligand capable of chelation.

The coordination of the pyridine ring to a metal such as palladium or platinum influences the electronic properties of the metal center. This, in turn, can affect the catalytic activity of the resulting complex. nih.gov Studies on related platinum terpyridine and bis(imino)pyridine palladium complexes demonstrate the importance of the pyridine motif in constructing stable and reactive organometallic compounds. nih.govelectronicsandbooks.com The electronic nature of substituents on the pyridine ring, such as the bromo and bromomethyl groups, plays a significant role in modulating the properties of the final metal complex. nih.govrsc.org

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
3-Bromo-5-methylpyridine
Palladium on carbon
Ethanol
Ethyl acetate
Tetrakis(triphenylphosphine)palladium(0)
Potassium carbonate
Potassium phosphate
Phenylmagnesium bromide
Nickel
Palladium

Synthesis of Metal Complexes Utilizing this compound Derivatives

The compound this compound is a highly reactive molecule that serves as a valuable precursor in the synthesis of various pyridine-based ligands for coordination chemistry. The presence of two reactive sites, the bromo substituent on the pyridine ring and the bromomethyl group, allows for a range of chemical modifications to produce ligands with diverse coordination properties. While the direct use of this compound in the formation of metal complexes is not extensively documented, its derivatives are widely employed in the construction of coordination polymers and discrete metal complexes. The functionalization of the bromomethyl group, for instance, into hydroxymethyl, aminomethyl, or other coordinating moieties, provides stable ligands capable of binding to a variety of metal centers.

Research in this area has led to the synthesis and characterization of numerous metal complexes with ligands derived from 3,5-disubstituted pyridines. These studies offer insights into how the substituents on the pyridine ring influence the resulting structure and properties of the metal complexes.

For example, studies on copper(II) bromide complexes with 3,5-disubstituted pyridines, such as 3,5-dichloropyridine (B137275) and 3,5-dimethylpyridine (B147111), have revealed the formation of coordination polymers. In these structures, the pyridine ligands coordinate to the copper centers, and the bromide ions act as bridges, creating extended one-dimensional chains. iucr.orgnih.gov The reaction of copper(II) bromide with two equivalents of the respective 3,5-disubstituted pyridine in acetonitrile (B52724) leads to the formation of these polymeric structures. iucr.org

Similarly, derivatives where the bromomethyl group of this compound is converted to a more stable coordinating group are instrumental in the synthesis of metal complexes. An example is the use of (5-bromo-pyridin-3-yl)methanol, a direct derivative, in the formation of zinc(II) complexes. In a study of zinc(II) quinaldinate complexes with various pyridine-based ligands, (5-bromo-pyridin-3-yl)methanol (referred to as 3-Hmpy in the study) was shown to coordinate to the zinc(II) center. mdpi.com The synthesis involved the reaction of a methanol complex of zinc quinaldinate with an excess of the pyridine-based ligand. mdpi.com

The versatility of 3,5-disubstituted pyridine derivatives is further highlighted by the synthesis of coordination polymers using 3,5-pyridinedicarboxylic acid, which can be conceptually derived from this compound through oxidation of the methyl group and subsequent functionalization. Solvothermal reactions of cobalt(II) nitrate (B79036) with 3,5-pyridinedicarboxylic acid in the presence of auxiliary ligands like 1,10-phenanthroline (B135089) or 2,2'-bipyridine (B1663995) have yielded two-dimensional coordination polymers. researchgate.net

Furthermore, 3-(aminomethyl)pyridine, another derivative, is utilized in the preparation of metal complexes. It has been used to synthesize complexes with cobalt(II), nickel(II), and copper(II) thiocyanates, chlorides, and bromides. chemicalbook.com

The following tables provide a summary of research findings for the synthesis of metal complexes with ligands derived from or related to this compound.

Table 1: Synthesis of Copper(II) Bromide Complexes with 3,5-Disubstituted Pyridines iucr.orgnih.gov

LigandMetal SaltResulting ComplexCrystal SystemSpace Group
3,5-DichloropyridineCuBr₂catena-poly[[bis(3,5-dichloropyridine)copper(II)]-di-μ-bromido]MonoclinicP2₁/n
3,5-DimethylpyridineCuBr₂catena-poly[[bis(3,5-dimethylpyridine)copper(II)]-di-μ-bromido]MonoclinicP2₁/n

Table 2: Selected Bond Lengths and Angles for Copper(II) Bromide Complexes iucr.org

Complex withCu-N Bond Length (Å)Cu-Br Bond Length (Å)Br-Cu-N Angle (°)
3,5-Dichloropyridine2.019(2)2.4430(5)89.66(10)
3,5-Dimethylpyridine2.035(3)2.4542(7)90.27(12)

Table 3: Synthesis of Zinc(II) Quinaldinate Complex with a (5-Bromo-pyridin-3-yl)methanol Derivative mdpi.com

LigandMetal PrecursorResulting ComplexCoordination NumberGeometry
(5-bromo-pyridin-3-yl)methanol[Zn(quin)₂(CH₃OH)₂][Zn(quin)₂(3-Hmpy)₂]6Distorted Octahedral

Applications of 3 Bromo 5 Bromomethyl Pyridine in Advanced Organic Synthesis

As a Building Block for Complex Organic Molecules

3-Bromo-5-(bromomethyl)pyridine serves as a fundamental organic building block in the assembly of intricate molecular systems. sigmaaldrich.comsemanticscholar.orgrsc.org The two distinct bromine atoms on the molecule exhibit differential reactivity, enabling selective and sequential reactions. The bromomethyl group is highly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. In contrast, the bromo group on the pyridine (B92270) ring is more suited for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, which facilitate the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org This differential reactivity is a key feature that synthetic chemists exploit to construct complex molecular frameworks in a controlled and predictable manner.

The pyridine core itself is a common motif in many biologically active compounds and functional materials. nih.govnih.gov The ability to functionalize the pyridine ring at two specific positions with this compound provides a powerful tool for creating libraries of compounds with diverse structures and properties.

Pharmaceutical Synthesis and Medicinal Chemistry

The utility of this compound is particularly pronounced in the realms of pharmaceutical synthesis and medicinal chemistry, where it functions as a critical intermediate in the creation of new therapeutic agents. echemi.com

Development of Bioactive Molecules and Drug Candidates

The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates. nih.govnih.gov this compound provides a convenient entry point for the synthesis of novel pyridine-containing bioactive molecules. mdpi.commdpi.com By strategically modifying the two bromine-containing positions, medicinal chemists can systematically explore the structure-activity relationships (SAR) of a compound series to optimize its biological activity and pharmacokinetic properties. nih.gov The introduction of different substituents can influence factors such as binding affinity to a biological target, solubility, and metabolic stability.

Intermediates for Specific Therapeutic Agents (e.g., Neuronal Nitric Oxide Synthase Inhibitors, Rupatadine Analogs, Azatetralones)

This compound and its derivatives are key intermediates in the synthesis of specific classes of therapeutic agents. For instance, it has been utilized in the development of inhibitors for neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders.

A notable application of a related compound, 3-chloromethyl-5-methyl-pyridine, is in the synthesis of Rupatadine, an antihistamine. google.com While not a direct use of this compound, the synthesis of Rupatadine analogs often involves similar pyridine-based intermediates. The synthesis of Rupatadine itself has been approached through various routes, some of which involve the reaction of a pyridine derivative with Desloratadine (B1670295). google.com Challenges in these syntheses include the formation of impurities, which highlights the importance of carefully designed synthetic pathways. google.com

Furthermore, this pyridine derivative has found application in the synthesis of azatetralones, a class of compounds with potential therapeutic applications. The ability to introduce specific functionalities onto the pyridine ring is crucial for achieving the desired biological activity in these complex molecules.

Generation of Anti-Cancer and Anti-Viral Compounds

The development of novel anti-cancer and anti-viral agents is a major focus of medicinal chemistry research. Pyridine-containing compounds have shown promise in both of these areas. nih.gov The structural versatility offered by this compound allows for the creation of diverse molecular libraries that can be screened for anti-cancer and anti-viral activity. google.compipzine-chem.com The ability to systematically modify the structure of the pyridine core is essential for optimizing the efficacy and selectivity of these potential drug candidates. nih.gov

Agrochemical Development

The pyridine ring is a common structural feature in many commercially successful pesticides, including fungicides, insecticides, and herbicides. nih.gov The unique reactivity of this compound makes it a valuable intermediate in the discovery and development of new agrochemicals. pipzine-chem.comsigmaaldrich.com By reacting it with other compounds, researchers can synthesize novel pesticide candidates. pipzine-chem.com These new molecules can be designed to have specific modes of action, such as interfering with the physiological metabolism or nervous system of pests. pipzine-chem.com A key goal in modern agrochemical research is to develop compounds that are effective against target pests while being more environmentally friendly and having reduced residual hazards. pipzine-chem.com

Polymer and Material Science Applications

The application of this compound extends beyond the life sciences into the realm of polymer and material science. The bifunctional nature of the molecule allows it to be incorporated into polymer chains or used to functionalize material surfaces. For example, it can be used in the synthesis of functional organic materials where the pyridine unit can impart specific electronic or coordination properties. pipzine-chem.com The ability to introduce both a stable bromo-substituted pyridine ring and a reactive handle for further chemical modification makes it a versatile tool for materials scientists seeking to create novel materials with tailored properties.

Synthesis of Macrocyclic Ligands

Macrocyclic compounds, characterized by their large ring structures, are of immense interest in supramolecular chemistry and materials science due to their ability to selectively bind ions and small molecules. The synthesis of pyridinophanes, a class of macrocycles containing a pyridine ring within their cyclic framework, often utilizes bifunctional precursors. nih.govresearchgate.net The distinct reactivity of the two bromine atoms in this compound makes it an ideal candidate for the construction of such macrocycles.

The synthesis of these macrocycles can be achieved through several established methods, where this compound can act as a key building block. One common approach is the Williamson ether synthesis , which involves the reaction of an alkoxide with an alkyl halide. youtube.com In a potential synthetic route, the bromomethyl group of this compound could readily react with a diol under basic conditions, while the less reactive bromo group on the pyridine ring remains intact. This intermediate could then undergo a second cyclization step, for example, through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction, to form the final macrocyclic structure.

Another powerful technique for macrocyclization is ring-closing metathesis (RCM) . google.comresearchgate.net This method involves the use of a ruthenium-based catalyst to form a new double bond between two terminal alkene functionalities within a single molecule, leading to a cyclic product. To utilize this compound in an RCM approach, it would first need to be functionalized with two alkene-containing chains. This could be achieved by reacting the bromomethyl group and the bromo-substituted pyridine ring with appropriate alkene-bearing nucleophiles in a stepwise manner. The resulting di-alkene precursor could then undergo RCM to yield a pyridinophane. The synthesis of 1,3-bis(bromomethyl)pyridine has been documented as a cyclization linker in the assembly of macrocycles, suggesting a similar potential for this compound. nih.gov

Potential Synthetic Strategies for Macrocycles using this compound

Synthetic MethodDescriptionPotential Role of this compound
Williamson Ether Synthesis Reaction of an alkoxide with an alkyl halide to form an ether linkage.The bromomethyl group can react with a diol to form an open-chain intermediate, followed by cyclization involving the bromo-pyridine moiety.
Ring-Closing Metathesis (RCM) Intramolecular reaction between two terminal alkenes catalyzed by a transition metal complex to form a cyclic olefin.Can be functionalized with two alkene chains at its reactive sites to create a precursor for RCM-mediated macrocyclization.
Sequential Alkylation Stepwise reaction of the two different bromo-functional groups with nucleophiles to build the macrocyclic backbone.The differential reactivity of the bromomethyl and bromo-pyridine sites allows for controlled, stepwise construction of the macrocycle.

Creation of Hyperbranched Polyelectrolytes and Dendritic Structures

Hyperbranched polymers and dendrimers are highly branched, three-dimensional macromolecules that have garnered interest for applications in drug delivery, catalysis, and materials science. nih.govabichem.com The synthesis of hyperbranched polymers often relies on the polymerization of AB₂-type monomers, which possess one reactive group of type 'A' and two reactive groups of type 'B'. The selective reaction of A with B leads to a highly branched structure.

This compound can be conceptualized as an AB₂ monomer. The more reactive bromomethyl group can be considered the 'A' functionality, while the bromo-substituted pyridine ring represents the two 'B' functionalities (the bromine atom and the nitrogen atom of the pyridine ring which can be quaternized). A potential synthetic approach would involve a polycondensation reaction where the bromomethyl group reacts with a suitable nucleophile, followed by reactions involving the bromo-pyridine moiety to create the branched structure.

For the creation of dendritic structures, this compound could serve as a core molecule. Dendrimers are synthesized in a stepwise, generational growth process. Starting from a central core, successive layers (generations) of branching units are added. The two reactive bromine sites on this compound could be reacted with monomers that have multiple reactive functional groups, leading to the first generation of the dendrimer. Subsequent reaction steps would build up the dendritic architecture. The synthesis of dendrons bearing pyridine-imine derivatives has been reported, showcasing the utility of pyridine cores in dendritic macromolecules. nih.gov

Novel Material Development, including Ion-Exchange Resins

The development of novel materials with specific functionalities is a cornerstone of modern chemistry. Ion-exchange resins, which are polymers with charged functional groups, are widely used in water purification, chemical separation, and catalysis. osti.govgoogle.com Anion exchange resins, in particular, possess positively charged groups that can exchange with anions in a surrounding solution.

Pyridine-containing polymers are excellent precursors for anion exchange resins. The nitrogen atom in the pyridine ring can be quaternized to create a permanent positive charge. nih.govcore.ac.uk this compound offers a versatile route to such materials. It can be used to functionalize existing polymer backbones. For example, a polymer with nucleophilic side chains could react with the bromomethyl group of the molecule, thereby grafting the bromo-pyridine moiety onto the polymer. Subsequent quaternization of the pyridine nitrogen would yield an anion exchange resin.

Alternatively, this compound could be used as a monomer in a polymerization reaction. For instance, it could be copolymerized with other monomers like styrene (B11656) and divinylbenzene (B73037) to produce a cross-linked resin. google.com The pyridine functional groups within the resulting polymer matrix can then be quaternized to create the ion-exchange sites. The synthesis of anion exchange resins from vinylpyridine derivatives is a well-established process. The presence of the bromo-substituent on the pyridine ring of this compound could also allow for further post-polymerization modification, enabling the introduction of additional functionalities to the resin.

Advanced Spectroscopic and Structural Characterization of 3 Bromo 5 Bromomethyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of 3-Bromo-5-(bromomethyl)pyridine and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the structure and environment of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) is instrumental in defining the number, position, and electronic environment of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum exhibits distinct signals corresponding to the protons on the pyridine (B92270) ring and the bromomethyl group.

The aromatic region of the spectrum typically shows signals for the three non-equivalent protons on the pyridine ring. The chemical shifts of these protons are influenced by the deshielding effect of the electronegative nitrogen atom and the bromine substituent. The proton at the C2 position, being adjacent to the nitrogen, is expected to resonate at the lowest field, followed by the protons at the C6 and C4 positions.

The methylene (B1212753) protons of the bromomethyl group (-CH₂Br) typically appear as a singlet in the upfield region of the spectrum. The chemical shift of this signal is a key indicator of the presence of the bromomethyl functionality.

Interactive Table: ¹H NMR Chemical Shifts (δ, ppm) for this compound and Related Compounds.

CompoundH-2 (ppm)H-4 (ppm)H-6 (ppm)-CH₂Br (ppm)Solvent
3-Bromopyridine (B30812)8.6827.8048.523-CDCl₃
3-(Bromomethyl)pyridine (B1585428) Hydrobromide-----
3-Bromo-5-methylpyridine (B130446)-----

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyridine ring resonate in the downfield region, typically between 120 and 150 ppm. The chemical shifts are influenced by the electronegativity of the nitrogen and bromine atoms. The carbon atom of the bromomethyl group appears at a much higher field, reflecting its sp³ hybridization and the shielding effect of the attached bromine atom.

Heteronuclear NMR (e.g., ¹⁹F, ⁷⁷Se NMR where applicable to derivatives)

For derivatives of this compound containing other NMR-active nuclei, such as fluorine-19 (¹⁹F) or selenium-77 (B1247304) (⁷⁷Se), heteronuclear NMR becomes an invaluable tool. For instance, in a trifluoromethyl-substituted derivative, ¹⁹F NMR would show a characteristic signal for the -CF₃ group, and the coupling between fluorine and adjacent carbon or proton nuclei can provide further structural information. rsc.org Similarly, for selenium-containing derivatives, ⁷⁷Se NMR can confirm the presence and electronic environment of the selenium atom.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds.

Fourier-Transform Infrared (FT-IR) Analysis

In the FT-IR spectrum of this compound, characteristic absorption bands are expected for the C-H, C=N, C=C, and C-Br bonds. researchgate.net

Key expected vibrational frequencies include:

C-H stretching (aromatic): Typically observed in the region of 3000-3100 cm⁻¹.

C=N and C=C stretching (pyridine ring): These appear in the 1400-1600 cm⁻¹ region.

C-H bending (aromatic): Found in the 1000-1300 cm⁻¹ (in-plane) and 650-1000 cm⁻¹ (out-of-plane) regions.

C-Br stretching: This vibration typically gives a strong absorption in the lower frequency region of the spectrum, usually between 500 and 700 cm⁻¹. The presence of two C-Br bonds (one on the ring and one in the methyl group) may lead to multiple or broadened absorptions in this area.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also offer structural clues through fragmentation patterns. nist.gov

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. Therefore, a fragment with two bromine atoms will exhibit a triplet of peaks with a relative intensity ratio of approximately 1:2:1 (for M⁺, [M+2]⁺, and [M+4]⁺).

Common fragmentation pathways could involve the loss of a bromine atom (Br•) or the entire bromomethyl group (•CH₂Br), leading to significant fragment ions that can be used to confirm the structure of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides information about its molecular weight and fragmentation pattern, which is crucial for structural elucidation.

The electron ionization (EI) mass spectrum of this compound is expected to exhibit a characteristic molecular ion peak cluster. Due to the presence of two bromine atoms, each having two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion region will display a distinctive pattern. The expected molecular ion peaks would be at m/z values corresponding to [C₆H₅Br₂N]⁺, with isotopic variations for the different combinations of ⁷⁹Br and ⁸¹Br.

Fragmentation of the molecular ion is anticipated to occur through several key pathways. orgchemboulder.comwikipedia.org A primary fragmentation event would be the cleavage of the C-Br bond of the bromomethyl group, leading to the formation of a stable bromopyridinylmethyl cation. Another significant fragmentation would involve the loss of a bromine radical from the pyridine ring. The fragmentation pattern is also likely to show ions resulting from the cleavage of the entire bromomethyl group.

Table 1: Predicted Major Ions in the GC-MS Spectrum of this compound

m/z (Mass-to-Charge Ratio)Predicted Fragment IonNotes
250, 252, 254[C₆H₅⁷⁹Br₂N]⁺, [C₆H₅⁷⁹Br⁸¹BrN]⁺, [C₆H₅⁸¹Br₂N]⁺Molecular ion cluster (M⁺)
171, 173[C₆H₅⁷⁹BrN]⁺, [C₆H₅⁸¹BrN]⁺Loss of CH₂Br
91[C₅H₄N-CH₂]⁺Formation of pyridinylmethyl cation
170, 172[C₆H₅⁷⁹BrCH₂]⁺, [C₆H₅⁸¹BrCH₂]⁺Loss of Br from pyridine ring

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and ionic compounds. While this compound itself is neutral, ESI-MS is invaluable for characterizing its derivatives, especially the pyridinium (B92312) salts formed through the reaction of the reactive bromomethyl group. nih.govshimadzu-webapp.eu

When this compound is reacted with a nucleophile, such as an amine or a phosphine, a quaternary pyridinium salt is formed. These salts are permanently charged and readily analyzed by ESI-MS in positive ion mode. The resulting mass spectrum will prominently feature the cation of the pyridinium salt.

For instance, the reaction of this compound with trimethylamine (B31210) would yield the N,N,N-trimethyl-N-((5-bromopyridin-3-yl)methyl)ammonium bromide. In the ESI-MS spectrum, the base peak would correspond to the cation [C₉H₁₄Br₂N₂]⁺. Tandem mass spectrometry (MS/MS) experiments on this cation can provide further structural information through collision-induced dissociation (CID), which would likely involve the fragmentation of the substituent groups. nih.gov

Table 2: Expected ESI-MS Data for a Derivative of this compound

Derivative NameParent Cation FormulaExpected [M]⁺ (m/z)
N,N,N-trimethyl-N-((5-bromopyridin-3-yl)methyl)ammonium[C₉H₁₄Br₂N₂]⁺309, 311, 313

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution variant, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are indispensable tools for the analysis of reaction mixtures containing this compound and its derivatives. These techniques are frequently mentioned in patent literature for monitoring the progress of reactions where this compound is used as a starting material or intermediate. youtube.comnih.gov

The LC component separates the starting material, intermediates, products, and byproducts based on their polarity, while the MS detector provides mass information for each separated component. This allows for the real-time monitoring of the consumption of reactants and the formation of products.

In the context of synthesizing derivatives of this compound, UPLC-MS/MS can be used for the comprehensive characterization of the resulting products. rsc.org For example, in the synthesis of a complex molecule where the 3-bromo-5-(bromomethyl)pyridinyl moiety is introduced, UPLC-MS/MS can confirm the identity of the final product by providing its accurate mass and fragmentation pattern. This is particularly useful for the analysis of non-volatile or thermally labile derivatives that are not amenable to GC-MS. csic.es The high resolution and sensitivity of UPLC-MS/MS also allow for the detection and identification of trace impurities.

X-ray Diffraction (XRD) Analysis

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. chemicalbook.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of this compound and its derivatives.

For derivatives, particularly pyridinium salts, SCXRD studies reveal the nature of the counter-ion and its interaction with the cation. rsc.orgnih.gov For instance, the crystal structure of a pyridinium halide derivative would show the precise location of the halide anion relative to the pyridinium cation and any hydrogen bonding interactions. nih.gov

Table 3: Representative Crystallographic Data for a Related 3,5-Disubstituted Pyridine Derivative

Compound4-Amino-3,5-dichloropyridine nih.gov
Crystal System Orthorhombic
Space Group Pna2₁
Unit Cell Parameters a = 13.3133(9) Å, b = 12.9286(11) Å, c = 3.8678(3) Å
Volume (ų) 665.73(9)
Z 4
Key Interactions N—H···N hydrogen bonding, offset π–π stacking, halogen–π interactions

This data for a related compound illustrates the type of detailed structural information that can be obtained from single crystal X-ray diffraction, providing a basis for understanding the solid-state structure of this compound and its derivatives.

Computational Chemistry Investigations of 3 Bromo 5 Bromomethyl Pyridine

Intermolecular Interactions Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of the close contacts that govern the crystal's structure and stability.

For 3-bromo-5-(bromomethyl)pyridine, a Hirshfeld surface analysis would be generated from high-resolution single-crystal X-ray diffraction data. The analysis involves mapping various properties onto the Hirshfeld surface, such as dnorm (normalized contact distance), shape index, and curvedness.

Key Findings from Hirshfeld Surface Analysis:

dnorm Surface: The dnorm map for this compound would likely reveal distinct red spots, indicating intermolecular contacts that are shorter than the sum of the van der Waals radii. These spots typically highlight the most significant interactions, such as hydrogen bonds and halogen bonds. Given the molecular structure, prominent interactions would be expected between the bromine atoms and hydrogen atoms of neighboring molecules (Br···H), as well as between hydrogen atoms (H···H).

Shape Index and Curvedness: The shape index surface would be analyzed to identify characteristic patterns for π-π stacking interactions, which might occur between the pyridine (B92270) rings of adjacent molecules. nih.gov Curvedness helps in partitioning the surface into patches corresponding to interactions with specific neighboring molecules. nih.gov

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

Interaction TypePercentage Contribution (%)
H···H40.5
Br···H/H···Br25.2
C···H/H···C18.8
Br···Br5.5
N···H/H···N4.7
C···C3.1
Other2.2

Molecular Docking Analysis for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand), such as this compound, to the active site of a target protein.

The utility of this compound as a synthon for developing biologically active compounds can be explored through molecular docking studies against various protein targets implicated in disease. For instance, pyridine derivatives are known to interact with a range of enzymes and receptors. mdpi.com

Methodology and Findings:

A typical molecular docking study involves preparing the 3D structure of the ligand and the target protein (often obtained from the Protein Data Bank). Using software like AutoDock or Vina, the ligand is then "docked" into the binding pocket of the protein. nih.gov The results are ranked based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol).

For this compound derivatives, docking studies could be performed against targets such as:

Kinases: Many pyridine-based compounds are kinase inhibitors. Docking could reveal potential interactions with the ATP-binding site of kinases like Epidermal Growth Factor Receptor (EGFR). mdpi.com

Bacterial Enzymes: To explore potential antibacterial activity, docking could be performed against essential bacterial enzymes like DNA gyrase or dihydrofolate reductase (DHFR). nih.gov

The analysis of the docked poses would reveal key interactions, such as hydrogen bonds between the pyridine nitrogen and amino acid residues, or halogen bonds involving the bromine atoms. The bromomethyl group provides a reactive handle that can be functionalized to enhance binding affinity and selectivity for a specific target.

Table 2: Illustrative Molecular Docking Results for a Derivative of this compound against Selected Protein Targets

Protein TargetPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Epidermal Growth Factor Receptor (EGFR)1XKK-8.2Met793, Leu718, Cys797
Dihydrofolate Reductase (DHFR)5TRI-7.5Ile94, Phe31, Ser59
DNA Gyrase Subunit B5L3J-7.9Asp73, Asn46, Ile78

These computational analyses provide a foundational understanding of the physicochemical properties and potential biological interactions of this compound, guiding further experimental work in materials science and medicinal chemistry.

Exploration of Biological Activity and Mechanistic Interactions of 3 Bromo 5 Bromomethyl Pyridine Analogs

Antimicrobial Efficacy (Antibacterial and Antifungal Studies)

Derivatives based on the pyridine (B92270) structure have demonstrated significant antimicrobial properties. The introduction of bromine and other functional groups to the pyridine ring can modulate this activity, leading to compounds with potent efficacy against various bacterial and fungal strains.

Antibacterial and Antifungal Activity:

Research into various pyridine analogs has revealed a broad spectrum of antimicrobial action. For instance, a series of isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides, particularly those containing bromine, chlorine, or methoxy (B1213986) groups, have been shown to be highly active antimicrobial agents. nih.gov Similarly, newly synthesized pyridine and thienopyridine derivatives have exhibited good to strong activity against microbial strains such as E. coli, B. mycoides, and C. albicans.

Studies on pyrazolo[3,4-b]pyridine derivatives have identified compounds with potent antimicrobial activity against a panel of six bacterial and six fungal strains, with Minimum Inhibitory Concentration (MIC) values ranging from 2-32 μg/mL. nih.gov Another study focusing on 3-(pyridine-3-yl)-2-oxazolidinone derivatives found several compounds that exhibited strong antibacterial activity, comparable to the antibiotic linezolid, against five different Gram-positive bacteria. researchgate.net

The antimicrobial potential is not limited to synthetic compounds. A study on flavonoid derivatives showed that compounds like 6-bromo-8-nitroflavone had a strong inhibitory effect on Enterococcus faecalis. mdpi.com Furthermore, benzyl (B1604629) bromide derivatives have been noted for their strong antibacterial and antifungal properties, showing high activity against Gram-positive bacteria and fungi.

The following table summarizes the antimicrobial activity of selected pyridine analogs against various microbial strains.

Compound TypeTest Organism(s)Activity/MIC ValuesReference(s)
Isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides (with Br group)S. aureus, B. subtilis, E. coli, C. albicans, A. nigerHighly active, better than standard norfloxacin (B1679917) and fluconazole nih.gov
Substituted Mannich basesB. subtilis, S. aureus, P. aeruginosa, E. coliMIC = 6.25–12.5 μg/mL nih.gov
Substituted Mannich basesC. albicans, C. gabrataMIC = 12.5 μg/mL nih.gov
Pyrazolo[3,4-b]pyridine derivativesVarious bacterial and fungal strainsMIC = 2-32 μg/mL nih.gov
3-(Pyridine-3-yl)-2-oxazolidinone derivativesGram-positive bacteria (S. pneumoniae)Strong activity, similar to linezolid researchgate.net
Quinoline-pyrido[2,3-d]thiazolo[3,2-a]pyrimidinone derivativesVarious bacterial and fungal strainsMIC = 1 to 5 µmol/mL mdpi.com

Molecular Interactions with Biological Targets

The biological effects of 3-bromo-5-(bromomethyl)pyridine analogs are rooted in their interactions with specific macromolecules in the cell. These interactions can lead to the inhibition of essential enzymes or interference with genetic material, ultimately causing cell death or growth inhibition.

Interaction with Proteins (e.g., cMet Kinases, Enzymes, Bovine Serum Albumin)

Enzyme and Kinase Inhibition: Pyridine derivatives have been identified as potent inhibitors of various enzymes crucial for microbial survival and cancer progression. For example, certain pyrazolo[3,4-b]pyridine derivatives have been evaluated as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and cell proliferation. nih.gov Some of these derivatives showed more potent inhibition of DHFR than the reference drug Trimethoprim. nih.gov

In the context of cancer therapy, pyrazolo[3,4-b]pyridine scaffolds are of significant interest as kinase inhibitors. nih.gov Specifically, derivatives have been designed and synthesized to target c-Met kinase, a receptor tyrosine kinase whose dysregulation is implicated in tumor growth and metastasis. nih.gov The pyrazolo[3,4-b]pyridine core is considered a privileged scaffold for developing inhibitors against a range of kinases, including c-Met. nih.gov

Binding to Bovine Serum Albumin (BSA): Bovine Serum Albumin (BSA) is a transport protein often used as a model to study drug-protein interactions. Spectroscopic investigations have shown that pyridine derivatives can bind to BSA. researchgate.netmdpi.com These studies reveal that the interaction is often spontaneous and involves the formation of a complex between the pyridine analog and BSA. researchgate.netmdpi.com The primary forces driving this binding are typically van der Waals interactions and hydrogen bonding. researchgate.netmdpi.com The binding constant (Kb) for such interactions is often in the range of 10³ to 10⁵ L·mol⁻¹, indicating a moderate binding strength. mdpi.com This binding can cause conformational changes in the protein, which is a key aspect of the drug's pharmacokinetic profile. mdpi.comnih.gov

DNA Binding Studies (e.g., UV Spectrophotometric Methods)

Besides proteins, DNA is another major target for bioactive compounds. UV-Vis spectrophotometry and fluorescence spectroscopy are common methods used to study the interaction between small molecules and DNA. Studies on pyrimidine (B1678525) derivatives have shown that these compounds can bind to calf thymus DNA (CT-DNA) through groove binding and partial intercalation. kisti.re.kr

The binding process is often spontaneous, as indicated by negative values of the Gibbs free energy change (ΔG°). kisti.re.kr The binding constants (Kb) for these interactions can be on the order of 10⁵ M⁻¹, which falls within the range typical for intercalating agents. kisti.re.kr Upon binding, these compounds can induce conformational changes in the DNA helix. More complex structures, such as bis-acridine derivatives, have been shown to cross-link DNA duplexes by intercalating at two different sites simultaneously, with the linker chain residing in the minor groove. nih.gov This demonstrates the diverse modes through which pyridine-containing scaffolds can interact with genetic material.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For pyridine derivatives, SAR studies have provided valuable insights into how different substituents and their positions on the pyridine ring influence their antimicrobial and anticancer effects.

For antimicrobial pyridine derivatives, the presence and nature of substituents are key determinants of potency. For example, in a series of nicotinic acid benzylidene hydrazide derivatives, compounds bearing nitro and dimethoxy groups were found to be the most active against a range of bacteria and fungi. nih.gov In another study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives, modifications to the 5-amino side chain of the oxazolidinone ring (Ring A) were explored. researchgate.net While initial modifications resulted in only moderate activity, further structural optimization led to compounds with significantly enhanced antibacterial potency. researchgate.net

In the realm of kinase inhibitors, SAR studies on pyrazolo[3,4-b]pyridines have been extensive. For instance, in a series of c-Met kinase inhibitors, the substitution pattern on the pyrazolo[3,4-b]pyridine core was systematically altered to enhance potency and selectivity. nih.gov Similarly, for PKCθ inhibitors based on a 3-pyridinecarbonitrile core, keeping a 4-methylindol-5-ylamino group at the C-4 position while varying the substituent at the C-5 position from a phenyl group to different monocyclic heteroaryl rings (like furan) led to a significant increase in inhibitory activity. nih.gov One furan-containing analog demonstrated an IC₅₀ value of 4.5 nM, highlighting the profound impact of subtle structural changes on biological activity. nih.gov These studies underscore the importance of systematic structural modification in the rational design of potent and specific bioactive agents based on the this compound framework.

Q & A

Basic: What are the optimal synthetic routes for 3-Bromo-5-(bromomethyl)pyridine, and how can reaction conditions be optimized to improve yield?

Answer:
A multi-step synthesis approach is often employed, starting with functionalized pyridine precursors. For example, bromination of 5-methylnicotinic acid derivatives (e.g., via HBr or PBr₃) can introduce bromine at the 3- and 5-positions. Reaction optimization involves:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions like over-bromination.
  • Catalyst selection : Use of Lewis acids (e.g., FeBr₃) enhances regioselectivity .
  • Purification : Column chromatography or recrystallization improves yield (e.g., ~65.9% yield reported for analogous brominated pyridines) .
    Refer to combined experimental protocols in Ghiasuddin et al. (2018), which detail solvent systems (e.g., DCM/THF) and stoichiometric ratios for bromomethylation .

Advanced: How do computational methods like DFT enhance the understanding of electronic properties in brominated pyridines?

Answer:
Density Functional Theory (DFT) calculations provide insights into:

  • HOMO-LUMO gaps : For this compound derivatives, gaps range from 3.5–4.2 eV, correlating with charge-transfer efficiency .
  • Nonlinear optical (NLO) properties : Hyperpolarizability values (β) calculated via DFT reveal enhanced NLO responses due to electron-withdrawing bromine substituents .
  • Electrostatic potential maps : Identify reactive sites for nucleophilic/electrophilic attacks, guiding functionalization strategies .
    These computational models are validated against experimental UV-Vis and XRD data to ensure accuracy .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assigns bromine-induced deshielding effects (e.g., C-Br peaks at δ 110–130 ppm in ¹³C NMR) .
  • IR spectroscopy : Confirms C-Br stretches (550–650 cm⁻¹) and CH₂-Br vibrations (≈700 cm⁻¹) .
  • Single-crystal XRD : Resolves steric effects of bromine substituents (e.g., dihedral angles between pyridine and substituent groups) .
    Data tables in Ghiasuddin et al. (2018) provide crystallographic parameters (e.g., bond lengths: C-Br ≈ 1.89 Å) .

Advanced: How do structural modifications (e.g., bromine position) affect nonlinear optical properties?

Answer:

  • Substituent positioning : Bromine at the 3- and 5-positions creates asymmetric charge distribution, increasing dipole moments (e.g., μ = 5.2–6.8 D) and β values .
  • Comparative studies : Replacing bromine with chlorine reduces β by ~30% due to lower electronegativity .
  • Solvent effects : Polar solvents (e.g., DMSO) stabilize excited states, enhancing NLO responses measured via Z-scan techniques .
    DFT-based hyperpolarizability calculations are critical for predicting these effects .

Basic: What safety protocols are essential when handling brominated pyridine derivatives?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.
  • Waste disposal : Segregate halogenated waste and neutralize with sodium bicarbonate before disposal .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and avoid aqueous rinses .

Advanced: What strategies resolve contradictions in XRD and spectroscopic data for brominated pyridines?

Answer:

  • Multi-technique validation : Compare XRD bond lengths/angles with DFT-optimized geometries to identify discrepancies (e.g., torsional strain in crystal vs. gas-phase models) .
  • Temperature-dependent NMR : Resolve dynamic effects (e.g., rotational barriers) that may obscure spectral assignments .
  • Electron density maps : Use Hirshfeld surface analysis to quantify intermolecular interactions influencing XRD data .

Basic: How can cross-coupling reactions be applied to functionalize this compound?

Answer:

  • Suzuki-Miyaura coupling : React with aryl boronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base) to introduce aromatic groups at the bromine site .
  • Buchwald-Hartwig amination : Install amine groups using Pd₂(dba)₃ and Xantphos ligands .
  • SN2 reactions : Substitute bromomethyl groups with nucleophiles (e.g., thiols, amines) under mild basic conditions .

Advanced: What role do brominated pyridines play in biological systems, and how are their activities assessed?

Answer:

  • Antimicrobial assays : MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains (e.g., E. coli, C. albicans) .
  • Enzyme inhibition : Molecular docking studies (e.g., with COX-2 or kinase enzymes) predict binding affinities .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) evaluate IC₅₀ values, with bromine enhancing activity via halogen bonding .

Basic: What are common side reactions during the synthesis of brominated pyridines, and how can they be minimized?

Answer:

  • Over-bromination : Use stoichiometric control (e.g., 1.1 eq. Br₂) and low temperatures .
  • Oxidation : Add antioxidants (e.g., BHT) to prevent pyridine ring degradation .
  • Hydrolysis : Anhydrous conditions (e.g., molecular sieves) protect bromomethyl groups from moisture .

Advanced: How do solvent effects and electronic environments influence the reactivity of brominated pyridines in substitution reactions?

Answer:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, accelerating substitution .
  • Electronic effects : Electron-withdrawing substituents (e.g., -NO₂) activate the pyridine ring for nucleophilic attacks at bromine sites .
  • Computational modeling : Fukui indices derived from DFT identify electrophilic/nucleophilic hotspots, guiding reaction design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.